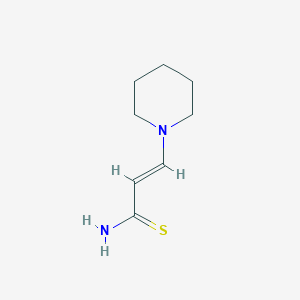

(2E)-3-(piperidin-1-yl)prop-2-enethioamide

Description

Properties

IUPAC Name |

(E)-3-piperidin-1-ylprop-2-enethioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2S/c9-8(11)4-7-10-5-2-1-3-6-10/h4,7H,1-3,5-6H2,(H2,9,11)/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLYVRKRKPAVPM-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C=CC(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)/C=C/C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2e 3 Piperidin 1 Yl Prop 2 Enethioamide and Analogous Structures

Direct Synthetic Pathways to N-Vinylthioamides

Direct pathways to N-vinylthioamides often involve the one-pot assembly of multiple starting materials, providing a highly efficient route to the target structures. These methods are prized for their operational simplicity and ability to rapidly generate molecular diversity.

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single operation. For the synthesis of thioamides derived from piperidine (B6355638), the Willgerodt–Kindler reaction and its variants are paramount.

The Willgerodt–Kindler reaction is a classic method for producing thioamides, typically by reacting an aryl ketone or aldehyde with a secondary amine, such as piperidine or morpholine, and elemental sulfur. nih.govthieme-connect.de The reaction involves the oxidation of the carbonyl compound and migration of the amine moiety. thieme-connect.de Modern variations have improved the practicality of this reaction by employing solvent-free conditions or alternative energy sources. nih.govresearchgate.net

Researchers have developed catalyst-free and solvent-free Willgerodt–Kindler protocols to synthesize aryl thioamides in good yields by heating the aldehyde, cyclic secondary amine, and sulfur at 100 °C. nih.gov This approach is noted for its clean reaction conditions. nih.gov In some cases, using infrared (IR) energy as an activation source under solvent-free conditions has been shown to produce a mixture of the expected thioamide and an α-ketothioamide as the major product. researchgate.net Furthermore, facile Willgerodt-Kindler-type reactions have been successfully carried out at room temperature in DMSO, demonstrating the versatility of this method under milder conditions. researchgate.net

Table 1: Examples of Willgerodt-Kindler Reactions with Cyclic Amines An interactive data table based on research findings.

| Aldehyde/Ketone | Amine | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Aldehydes | Piperidine | 100 °C, Solvent-free | Aryl Thioamide | 70-98% | researchgate.net |

| Acetophenone | Piperidine | IR energy, Solvent-free | α-Ketothioamide | >50% | researchgate.net |

| Aryl Acetic Acids | Piperidine | Catalyst/Solvent-free | Aryl Thioamide | Good | nih.gov |

| Aryl Ketones | Morpholine | Microwave (900W) | Aryl Thioamide | Good | thieme-connect.de |

The direct three-component condensation of an aldehyde, an amine, and elemental sulfur is a highly atom-economical approach to thioamides. electronicsandbooks.com This method is a cornerstone for synthesizing structures like (2E)-3-(piperidin-1-yl)prop-2-enethioamide, likely starting from an α,β-unsaturated aldehyde. Microwave-assisted protocols have been particularly effective, significantly reducing reaction times from hours to minutes. electronicsandbooks.com For instance, using 1-methyl-2-pyrrolidone (NMP) as a solvent under microwave flash heating (110-180 °C) for 2-20 minutes allows for the isolation of various thioamides in high yield and purity. electronicsandbooks.comorganic-chemistry.org

These reactions tolerate a wide range of functional groups on the aldehyde component, including both electron-donating and electron-withdrawing substituents. electronicsandbooks.com Transition-metal-free versions of this three-component synthesis have also been developed, for example, by reacting chlorohydrocarbons, amides (like N-formylpiperidine), and elemental sulfur at 100 °C to produce thioamides in moderate to good yields. chemistryviews.org Another metal-free approach involves the base-mediated reaction of styrenes, amines, and elemental sulfur, where the choice of base can selectively determine the product outcome. nih.gov

Table 2: Three-Component Thioamide Synthesis with Piperidine and Sulfur An interactive data table based on research findings.

| Aldehyde/Electrophile | Amine | Conditions | Yield | Reference |

|---|---|---|---|---|

| Benzaldehyde | Piperidine | NMP, Microwave, 110-180 °C | High | electronicsandbooks.com |

| Phenyl Acetaldehyde | Piperidine | NMP, Microwave, 110-180 °C | High | electronicsandbooks.com |

| β-Nitrostyrenes | Piperidine | KOtBu, DMSO | Moderate-High | researchgate.netmdpi.com |

| Styrenes | Piperidine | Base-controlled | Good | nih.gov |

Catalysis offers a powerful means to enhance the efficiency, selectivity, and scope of thioamide synthesis. Both transition-metal catalysts and metal-free organocatalysts have been successfully applied to the formation of N-vinylthioamides and related structures.

Transition-metal catalysis provides versatile methods for C-S and C-N bond formation, which are central to the synthesis of thioamides. mdpi.com While direct catalytic synthesis of this compound is not extensively documented, analogous transformations highlight the potential of these methods. For instance, nickel-catalyzed reactions of thiocarbamates (derived from amines like piperidine) with internal alkynes can produce tetrasubstituted vinyl sulfides with high regio- and stereoselectivity. rsc.org This method proceeds via syn-addition, offering control over the geometry of the resulting double bond. rsc.org

Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are fundamental in modern synthesis and can be adapted to construct the vinylpiperidine scaffold. mdpi.com The Heck reaction, which couples alkenes with aryl or vinyl halides, could be envisioned for creating the C-C backbone, followed by thionation. researchgate.net Similarly, rhodium and palladium catalysts have been used in the stereodivergent synthesis of δ-vinyl-lactams through intramolecular hydroamidation, demonstrating the power of transition metals to control diastereoselectivity in related vinyl-amine systems. nih.gov

In line with the principles of green chemistry, organocatalytic and metal-free synthetic protocols have gained significant attention. nih.gov Many of the multicomponent reactions previously discussed, such as specific Willgerodt-Kindler variants, are inherently metal-free. nih.govchemistryviews.org An important advancement in this area is the development of reactions that proceed under mild, often catalyst-free, conditions. nih.gov

For achieving stereoselectivity, organocatalysis presents a compelling strategy. Chiral organocatalysts, such as those based on squaramide or diaminomethylenemalononitrile motifs, are effective in promoting asymmetric reactions by activating substrates through hydrogen bonding or other non-covalent interactions. nih.gov While their direct application to the synthesis of this compound is an area for further research, related transformations demonstrate their potential. For example, carbene-catalyzed enantioselective additions of thioamides to bromoenals have been used to synthesize thiazinone heterocycles, showcasing the activation of thioamides by organocatalysts. acs.org Furthermore, transition-metal-free thioboration of terminal alkynes has been developed, providing either cis- or trans-vinyl sulfides depending on the conditions, which serves as a powerful method for creating functionalized vinyl building blocks stereoselectively without metal catalysts. nih.gov

Transformative Syntheses from Precursor Compounds

The direct formation of the thioamide functionality from various precursors represents a fundamental approach to synthesizing this compound. These methods often involve the introduction of a sulfur atom into a pre-existing carbon-nitrogen framework.

Thionation Reactions of Amides and Related Carbonylic Systems

The conversion of amides to their corresponding thioamides is a widely employed and effective synthetic strategy. nih.gov This transformation is typically achieved using a variety of thionating agents, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a mild and efficient reagent for the thionation of a wide range of carbonyl compounds, including amides. organic-chemistry.orgnumberanalytics.com The reaction proceeds through a thiaoxaphosphetane intermediate, with the formation of a stable P=O bond driving the reaction forward. organic-chemistry.org Reactions using Lawesson's reagent are often performed under gentle conditions and give high yields of the desired thioamides. rsc.org The versatility of Lawesson's reagent allows for the selective thionation of amides in the presence of less reactive ester groups. organic-chemistry.org However, a significant drawback is the formation of phosphorus-containing byproducts that can complicate purification. benthamdirect.com

Phosphorus pentasulfide (P₄S₁₀) is another classical reagent for thionation. mdpi.com It is often used in solvents like pyridine (B92270) or toluene (B28343) at elevated temperatures. mdpi.com While effective, P₄S₁₀ can require harsher reaction conditions and may lead to lower yields compared to Lawesson's reagent. benthamdirect.commdpi.com To mitigate some of these issues, Al₂O₃-supported P₄S₁₀ has been developed as a more user-friendly alternative, allowing for easier workup and purification. benthamdirect.com

| Thionating Agent | Typical Solvents | General Reaction Conditions | Advantages | Disadvantages |

| Lawesson's Reagent | Toluene, Xylene, THF, Dioxane | Reflux | Mild conditions, High yields, Good functional group tolerance | Phosphorus byproducts can complicate purification |

| Phosphorus Pentasulfide (P₄S₁₀) | Pyridine, Toluene | High Temperature, Reflux | Inexpensive | Harsh conditions, Lower yields, Unpleasant odor |

| Al₂O₃-Supported P₄S₁₀ | Dioxane | Reflux | Inexpensive, Simplified workup | Still requires reflux temperatures |

Conversion of Nitriles to Thioamide Architectures

The direct conversion of nitriles to primary thioamides provides an alternative route that avoids the pre-synthesis of an amide. This transformation is most commonly achieved through the addition of hydrogen sulfide (B99878) (H₂S) to the nitrile group. thieme-connect.com

Various catalytic systems have been developed to facilitate this reaction under milder conditions. Anion-exchange resins in the SH⁻ form have been shown to effectively catalyze the addition of gaseous H₂S to nitriles in polar solvents like methanol-water mixtures at room temperature and atmospheric pressure. thieme-connect.com This method offers a convenient and high-yielding approach for the synthesis of primary thioamides. thieme-connect.com

Another approach involves the use of sodium hydrogen sulfide in combination with diethylamine (B46881) hydrochloride, which avoids the need for gaseous H₂S and allows for stoichiometric control of the reagents. tandfonline.com This method is effective for both aromatic and aliphatic nitriles, with mild heating often being sufficient to drive the reaction to completion. tandfonline.com Other methods for the synthesis of thioamides from nitriles include the use of thioacetic acid, O,O-dialkyl dithiophosphoric acids, and phosphorus pentasulfide. tandfonline.comorganic-chemistry.org

| Reagent/Catalyst | Solvent | Temperature | Key Features |

| H₂S / Anion-Exchange Resin (SH⁻ form) | Methanol/Water or Ethanol (B145695)/Water | Room Temperature | Mild conditions, Atmospheric pressure, Good yields |

| NaSH / Diethylamine Hydrochloride | DMF or Dioxane/Water | Mild Heating | Avoids gaseous H₂S, Good stoichiometric control |

| Thioacetic Acid / CaH₂ | N/A | N/A | Good to excellent yields |

| Phosphorus Pentasulfide | N/A | N/A | Rapid and high-yielding |

Decarboxylative Thioamidation Reactions

A more recent and innovative approach to thioamide synthesis involves the decarboxylative coupling of carboxylic acids with amines and elemental sulfur. acs.orgacs.org This methodology is particularly attractive as it utilizes readily available and inexpensive starting materials and often proceeds without the need for transition-metal catalysts. acs.orgorganic-chemistry.org

In a typical reaction, an arylacetic acid or a cinnamic acid derivative is heated with an amine and elemental sulfur, leading to the formation of the corresponding thioamide. acs.orgorganic-chemistry.org The reaction can be performed under solvent-free conditions or in high-boiling polar aprotic solvents like DMSO. acs.orgorganic-chemistry.org This three-component reaction is believed to proceed through the in-situ formation of a thio-acid, which then reacts with the amine. The scope of this reaction is broad, tolerating a variety of functional groups on both the carboxylic acid and the amine. acs.org For the synthesis of this compound, a suitable cinnamic acid derivative would be the starting material of choice.

| Carboxylic Acid Type | Amine | Sulfur Source | Conditions | Advantages |

| Arylacetic Acids | Primary and Secondary Amines | Elemental Sulfur (S₈) | Solvent-free, 100 °C or K₂CO₃/DMSO | Metal-free, Atom-economical, Readily available starting materials |

| Cinnamic Acids | Primary and Secondary Amines | Elemental Sulfur (S₈) | 80 °C | Milder conditions than for arylacetic acids, Good functional group tolerance |

Strategic Routes via Derivatization of Preformed Intermediates

An alternative to the direct formation of the thioamide moiety is the construction of the this compound scaffold through the derivatization of pre-functionalized intermediates. These methods often offer greater control over the stereochemistry and substitution pattern of the final product.

Utilization of Enamine Chemistry in Prop-2-enethioamide Synthesis

Enamines, which are unsaturated compounds derived from the condensation of an aldehyde or ketone with a secondary amine, are versatile nucleophilic intermediates in organic synthesis. wikipedia.orgmasterorganicchemistry.com The synthesis of this compound can be envisioned through an enamine-based strategy.

The formation of an enamine from a β-keto-thioamide and piperidine would be a key step. However, a more common and practical approach involves the reaction of a β-enaminoketone with a thionating agent. For instance, (E)-3-(piperidin-1-yl)-1-phenylprop-2-en-1-one, which can be synthesized by the condensation of a phenyl ketone, piperidine, and N,N-dimethylformamide dimethyl acetal, serves as a suitable precursor. researchgate.net Thionation of this enaminoketone with Lawesson's reagent would then yield the desired this compound. This method allows for the establishment of the desired (E)-stereochemistry of the double bond prior to the introduction of the sulfur atom.

| Starting Materials | Intermediate | Reagents | Key Transformation |

| Ketone, Secondary Amine (e.g., piperidine), DMFDMA | β-Enaminoketone | Lawesson's Reagent or P₄S₁₀ | Thionation of the ketone carbonyl |

| Aldehyde/Ketone, Secondary Amine | Enamine | Acylating agent with a thioamide group | Acylation of the enamine |

Cyanothioacetamide Derivatives as Versatile Synthetic Platforms for this compound Scaffolds

Cyanothioacetamide and its derivatives are highly versatile building blocks in heterocyclic synthesis. tubitak.gov.trarkat-usa.org These compounds possess multiple reactive sites, including an active methylene (B1212753) group, a cyano group, and a thioamide functionality, which can participate in a variety of condensation and cyclization reactions. tubitak.gov.trbenthamdirect.com

The synthesis of this compound scaffolds can be achieved by leveraging the reactivity of cyanothioacetamide. For example, condensation of cyanothioacetamide with an appropriate electrophile, such as a derivative of piperidine, could be a potential route. More commonly, cyanothioacetamide is used as a precursor for more complex heterocyclic systems that may incorporate the desired structural motif. nih.gov For instance, the reaction of 2-cyanothioacetamides with hydrazines can lead to the formation of aminopyrazoles, where the thioamide group can be retained under specific conditions. nih.gov While not a direct synthesis of the open-chain target compound, these reactions highlight the utility of cyanothioacetamide derivatives in creating scaffolds that contain the thioamide group and can be further modified.

The reaction of 2-cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides with hydrazines has been shown to proceed with the participation of the cyano and enamine groups, leaving the thiocarbamoyl group intact, leading to the formation of 4-thiocarbamoylpyrazoles. nih.gov This demonstrates the potential for selective reactions of cyanothioacetamide derivatives to build complex molecules containing the thioamide functionality.

| Cyanothioacetamide Derivative | Reactant | Product Type | Relevance to Target Synthesis |

| 2-Cyanothioacetamide | Hydrazine (B178648) Hydrate | 3,5-Diaminopyrazoles | Demonstrates reactivity of the cyano and thioamide groups. |

| 2-Cyano-3-(dimethylamino)-N,N-dimethylprop-2-enethioamides | Hydrazine Derivatives | 4-Thiocarbamoylpyrazoles | Shows retention of the thioamide group during cyclization. |

Synthesis of Key Intermediates Incorporating Piperidine and Thioamide Functionalities

The strategic incorporation of piperidine and thioamide functionalities into molecular scaffolds is a cornerstone in the development of novel chemical entities. The synthesis of intermediates bearing these crucial pharmacophores requires robust and versatile methodologies. This section details the established and advanced synthetic routes for preparing key intermediates, namely 3-(piperidin-1-yl)-3-thioxopropanenitrile and products from aminomethylation reactions, which serve as foundational building blocks for the synthesis of this compound and its analogs.

Preparation of 3-(piperidin-1-yl)-3-thioxopropanenitrile and Related Substrates

The synthesis of β-ketothioamides and their derivatives, such as 3-(piperidin-1-yl)-3-thioxopropanenitrile, is a critical step in the construction of various heterocyclic and acyclic compounds. These intermediates are typically prepared through a multi-step process that first involves the formation of a β-ketoamide or a related precursor, followed by a thionation reaction.

A common approach to obtaining the oxygen analog, 3-oxo-3-(piperidin-1-yl)propanenitrile, involves the reaction of ethyl cyanoacetate (B8463686) with piperidine. nih.gov This condensation reaction provides the core structure, which can subsequently be converted to the desired thioamide.

The thionation of the resulting β-keto-nitrile can be achieved using various thionating agents, with Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide) being a widely employed and effective choice. nih.gov Lawesson's reagent is known for its mildness and convenience in converting ketones, amides, and esters into their corresponding thio-analogs. organic-chemistry.org The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound. nih.gov The reaction rate with Lawesson's reagent is generally faster for ketones and amides compared to esters. nih.govorganic-chemistry.org

An alternative to Lawesson's reagent is the combination of phosphorus pentasulfide (P₄S₁₀) and hexamethyldisiloxane (B120664) (HMDO). This reagent system has been shown to efficiently thionate esters, lactones, amides, and ketones, with yields often comparable or superior to those obtained with Lawesson's reagent. audreyli.com A key advantage of the P₄S₁₀/HMDO system is the simplified workup, as the byproducts can be removed by hydrolysis or simple filtration through silica (B1680970) gel. audreyli.com

The general synthetic scheme for the preparation of 3-(piperidin-1-yl)-3-thioxopropanenitrile is outlined below.

Scheme 1: Synthesis of 3-(piperidin-1-yl)-3-thioxopropanenitrile

Step 1: Synthesis of 3-oxo-3-(piperidin-1-yl)propanenitrile

| Reactants | Reagents/Conditions | Product | Reference |

|---|

Step 2: Thionation of 3-oxo-3-(piperidin-1-yl)propanenitrile

| Reactant | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 3-oxo-3-(piperidin-1-yl)propanenitrile | Lawesson's reagent, Toluene, Reflux | 3-(piperidin-1-yl)-3-thioxopropanenitrile | nih.gov |

Aminomethylation Reactions Involving Piperidine and Thiourea (B124793)

Aminomethylation reactions, particularly the Mannich reaction, represent a powerful tool for the C-alkylation of acidic protons located alpha to a carbonyl group or other electron-withdrawing groups. In the context of synthesizing precursors for this compound, the three-component condensation of thiourea, formaldehyde (B43269), and piperidine is of significant interest.

Research into the aminomethylation of thiourea with formaldehyde and cyclic secondary amines, such as piperidine and morpholine, has provided detailed insights into the reaction outcomes. It has been demonstrated that the condensation of thiourea with piperidine and formaldehyde leads to the formation of the symmetrical product, N,N′-bis(piperidin-1-ylmethyl)thiourea. tandfonline.com Notably, this symmetrical disubstituted product is isolated irrespective of the stoichiometric ratios of the reactants used. tandfonline.com

This observation contrasts with similar reactions using morpholine, where either the N-(morpholin-4-ylmethyl) derivative or the N,N′-bis(morpholin-4-ylmethyl)thiourea can be obtained by controlling the stoichiometry of the reactants. tandfonline.com The formation of only the symmetrical N,N'-disubstituted product with piperidine suggests a higher reactivity or a different reaction pathway under the studied conditions. The structure of N,N′-bis(piperidin-1-ylmethyl)thiourea has been confirmed through modern analytical techniques. tandfonline.com

These N,N'-bis(aminomethyl)thioureas are valuable intermediates, as the thiourea backbone provides a latent thioamide functionality that can be further elaborated to construct more complex target molecules.

Table of Aminomethylation Products

| Amine | Reactant Ratios (Thiourea:Formaldehyde:Amine) | Product | Reference |

|---|---|---|---|

| Piperidine | 1:1:1 or 1:2:2 | N,N′-bis(piperidin-1-ylmethyl)thiourea | tandfonline.com |

| Morpholine | 1:1:1 | N-(morpholin-4-ylmethyl)thiourea | tandfonline.com |

Mechanistic Elucidation and Stereochemical Investigations of 2e 3 Piperidin 1 Yl Prop 2 Enethioamide Reactions

Detailed Mechanistic Pathways for Thioamide Bond Formation

The synthesis of the thioamide functional group in molecules like (2E)-3-(piperidin-1-yl)prop-2-enethioamide can be achieved through various synthetic routes. These pathways are characterized by specific catalytic cycles, the formation of key intermediates, and the involvement of highly reactive transient species. While direct synthesis of this specific compound is not extensively documented, its formation can be understood by examining established methods for creating α,β-unsaturated enaminothioamides.

A plausible and common route involves the reaction of ketene (B1206846) dithioacetal derivatives with secondary amines like piperidine (B6355638). kyoto-u.ac.jp Another established method is the Willgerodt-Kindler reaction, which typically involves reacting an aryl alkyl ketone, elemental sulfur, and an amine to form a thioamide. chemrxiv.org The scope of this reaction has been broadened to include various aldehydes and ketones. chemrxiv.org

The formation of the thioamide bond is a multi-step process often involving catalytic activation. In many synthetic protocols, key intermediates are generated that dictate the reaction's progress and outcome.

One general mechanism involves the activation of a carbonyl precursor. In biosynthetic pathways, for instance, a carbonyl oxygen is often activated through adenylation, making the carbon more susceptible to nucleophilic attack by a sulfur source. nih.gov In chemical synthesis, strong thionating agents like Lawesson's reagent or phosphorus pentasulfide (P₂S₅) are used to convert an amide precursor into the corresponding thioamide. chemrxiv.orgacs.org

A more modern approach involves the concept of ground-state destabilization. rsc.org In this method, a primary or secondary thioamide is activated by reacting it with tert-butoxycarbonyl (Boc) anhydride. This N-Boc activation weakens the C-N bond resonance, making the thiocarbonyl carbon more electrophilic and susceptible to nucleophilic attack, facilitating reactions like transamidation. rsc.orgnih.govresearchgate.net Although this applies to reactions of thioamides, the principles of activating the core structure are relevant.

In syntheses that build the molecule from simpler components, pivotal intermediates are formed. For example, in certain oxidative coupling reactions leading to related heterocyclic systems, thioureas have been identified as key intermediates generated during the initial oxidation step. nih.govresearchwithrutgers.com In the context of forming this compound, a likely key intermediate would be a derivative of prop-2-enal or a related three-carbon electrophile that reacts sequentially with a sulfur source and piperidine.

Table 1: Potential Key Intermediates in Thioamide Synthesis

| Precursor Type | Synthetic Method | Key Intermediate(s) | Description |

|---|---|---|---|

| Amide | Thionation | Oxathiaphosphetane | Formed from the reaction of an amide with Lawesson's reagent. |

| Aldehyde/Ketone | Willgerodt-Kindler | Enamine, Thioaldehyde | The amine forms an enamine with the carbonyl compound, which then reacts with sulfur. |

| Ketene Dithioacetal | Aminolysis | - | The ketene dithioacetal acts as an electrophile, reacting directly with the amine. kyoto-u.ac.jp |

| Thioamide (1°/2°) | N-C(S) Activation | N-Boc-thioamide | The thioamide nitrogen is acylated, destabilizing the N-C(S) bond and activating the thiocarbonyl group. rsc.org |

Many synthetic pathways for thioamides rely on the in situ generation of highly reactive, short-lived transient species. These species are immediately consumed in subsequent reaction steps to form the stable product.

A prime example is the thioketene (B13734457) species. Thioketenes can be generated through various methods, such as the slow release from 1,2,3-thiadiazoles, and are immediately trapped by nucleophiles like amines to form thioamides. acs.org For the synthesis of the target molecule, a transient species like propa-1,2-diene-1-thione could theoretically be generated and trapped with piperidine to yield the final product.

Another relevant class of transient species includes thioaldehydes, which can be generated photochemically and trapped in situ in reactions like the thia-Diels-Alder reaction. researchgate.net The high reactivity of these species is crucial for driving the reaction forward but also necessitates careful control of reaction conditions to avoid side reactions.

The interaction between ketenes and tertiary amines has been shown to form observable zwitterionic intermediates. nih.gov These charged species are highly reactive and can undergo further transformations. nih.gov A similar interaction between a thioketene and piperidine would proceed rapidly, likely through a transient zwitterionic or a concerted nucleophilic addition mechanism, to form the stable thioamide bond. The compatibility of thioamides with various reaction conditions, including those for native chemical ligation (NCL), has been studied, although concerns about side reactions like Edman-type degradation or desulfurization exist. nih.gov

Stereochemical Control in (2E)-Prop-2-enethioamide Synthesis

The designation "(2E)" in the compound's name specifies the geometry around the C2=C3 double bond. This type of stereoisomerism, known as E/Z isomerism, results from the restricted rotation about the carbon-carbon double bond. studymind.co.uk

For this compound, the substituents on the double bond are a hydrogen and a thioamidoformyl group [-C(S)NH₂] on C2, and a hydrogen and a piperidinyl group on C3. According to the Cahn-Ingold-Prelog (CIP) priority rules, the piperidinyl group on C3 and the thioamidoformyl group on C2 are the higher-priority substituents. In the (E)-isomer, these two high-priority groups are located on opposite sides of the double bond, whereas in the (Z)-isomer, they would be on the same side.

Steric Hindrance: The (E)-isomer is generally the more thermodynamically stable configuration for α,β-unsaturated systems with bulky substituents. The trans arrangement of the larger piperidinyl and thioamidoformyl groups minimizes steric strain, making it the favored product under conditions of thermodynamic equilibrium (e.g., higher temperatures, longer reaction times).

Reaction Mechanism: The stereochemical outcome is often set during the key bond-forming step. For instance, in a condensation reaction that involves an elimination step to form the double bond, the transition state leading to the less sterically hindered E-isomer is typically lower in energy, resulting in its formation as the kinetic product.

Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to the E and Z isomers differently, thereby affecting the final isomeric ratio.

Catalyst Control: The choice of catalyst, whether acidic, basic, or a transition metal, can play a crucial role in directing the stereochemical outcome by influencing the geometry of the intermediates and transition states.

Table 2: Factors Influencing Stereoisomeric Purity in Enethioamide Synthesis

| Factor | Influence on E/Z Ratio | Rationale |

|---|---|---|

| Thermodynamics | Favors the E-isomer | The E-isomer minimizes steric repulsion between the bulky piperidinyl and thioamidoformyl groups, leading to greater stability. |

| Kinetics | Often favors the E-isomer | The transition state for the formation of the E-isomer is typically lower in energy due to reduced steric clash. |

| Reaction Temperature | Higher temperatures favor the thermodynamic product (E) | Provides sufficient energy to overcome the activation barrier for isomerization to the more stable E-isomer. |

| Catalyst | Can favor either E or Z | A catalyst can selectively stabilize one transition state over the other, directing the stereochemical outcome. |

| Solvent Polarity | Can influence the E/Z ratio | Differential solvation of polar transition states can alter the relative energy barriers for E and Z formation. |

Regioselectivity and Chemoselectivity Profiles of Synthetic Protocols

In synthesizing a multifunctional molecule like this compound, controlling the regioselectivity (where a reaction occurs) and chemoselectivity (which functional group reacts) is paramount.

Regioselectivity refers to the preference for bond formation at a specific position. In the synthesis of this target molecule, a key regiochemical challenge is ensuring the piperidine nucleophile attacks the correct carbon (C3) of the three-carbon backbone precursor. For instance, if the synthesis starts from a precursor like acrolein or its derivative, conditions must be optimized for 1,4-conjugate addition of the amine, followed by subsequent thioamidation at C1.

Chemoselectivity is the ability to react with one functional group in the presence of others. Thioamides themselves possess unique reactivity compared to their amide analogues, allowing for selective transformations. nih.govnih.gov The thioamide group is more reactive towards certain electrophiles and has a greater affinity for some metals. nih.gov

Synthetic protocols for thioamides have been developed that show excellent chemoselectivity, tolerating a wide range of other functional groups. For example, a method for thioacylation of amines using α-keto acids and elemental sulfur proceeds under mild conditions and is compatible with unprotected hydroxyl, carboxyl, and even amide groups in the substrate. acs.org This high degree of chemoselectivity is crucial for late-stage functionalization of complex molecules. nih.govresearchgate.net The difference in reactivity stems from the properties of the thioamide bond, which has higher conjugation compared to an amide bond, influencing its susceptibility to cleavage and transformation. nih.govresearchwithrutgers.com

Table 3: Chemoselectivity Profile of Selected Thioamide Syntheses

| Synthetic Protocol | Tolerated Functional Groups | Reference |

|---|---|---|

| Thioacylation with α-keto acids & elemental sulfur | -OH, -COOH, -C(O)NH₂, -S-, tertiary amines | acs.org |

| Transamidation via N-C(S) activation | Halides, heterocycles, Lewis basic groups | rsc.orgresearchgate.net |

| Willgerodt-Kindler Reaction | Broad scope, tolerates various aromatic and aliphatic groups | chemrxiv.org |

This inherent chemoselectivity allows for the synthesis of complex thioamide-containing molecules without the need for extensive use of protecting groups, streamlining the synthetic process.

Structural Diversity and Chemical Transformations of 2e 3 Piperidin 1 Yl Prop 2 Enethioamide Derivatives

Functionalization and Substitution Chemistry of the Piperidine (B6355638) Ring

The piperidine moiety is a common scaffold in medicinal chemistry and its functionalization can significantly impact a molecule's biological activity and chemical properties. researchgate.netrsc.org

Introduction of Substituents and Their Electronic/Steric Effects

The introduction of substituents onto the piperidine ring of (2E)-3-(piperidin-1-yl)prop-2-enethioamide would be expected to influence its reactivity and conformational preferences. Electron-donating or withdrawing groups could alter the nucleophilicity of the piperidine nitrogen and the electron density of the entire molecule. Steric bulk introduced by substituents would likely play a role in directing the approach of reagents in subsequent chemical transformations. However, specific studies detailing these effects for the title compound are not available in the current body of scientific literature. Research on other piperidine-containing molecules has shown that such substitutions can have profound effects on their pharmacological and chemical properties. nih.gov

Impact of N-Substitution on the Piperidine Moiety on Overall Reactivity

The nitrogen atom of the piperidine ring is a key site for potential modification. N-alkylation, N-acylation, or the introduction of other functional groups would transform the secondary amine into a tertiary amine, thereby altering its basicity and nucleophilicity. These changes would, in turn, affect the reactivity of the entire molecule, including the conjugated prop-2-enethioamide system. For instance, N-substitution can influence the ease of rotation around the C-N bond, potentially affecting the planarity of the enaminothioamide system. While the impact of N-substitution is a well-established concept in piperidine chemistry, specific experimental data for this compound is not documented.

Modifications and Derivatizations at the Prop-2-enethioamide Unit

The prop-2-enethioamide unit, a conjugated system containing both a double bond and a thioamide group, represents a versatile platform for a variety of chemical transformations.

Elaboration of Substitution Patterns on the Conjugated Vinylic System

The vinylic carbons of the prop-2-enethioamide backbone are potential sites for electrophilic and nucleophilic attack. Reactions such as halogenation, alkylation, or arylation could introduce diverse substitution patterns, leading to a wide range of novel derivatives. The electronic nature of the enaminothioamide system, with its push-pull characteristics, would likely dictate the regioselectivity of such reactions. Unfortunately, no published studies specifically describe the elaboration of substitution patterns on the vinylic system of this compound.

Incorporation of Diverse Aromatic and Heteroaromatic Moieties

The incorporation of aromatic and heteroaromatic rings into the structure of this compound could be achieved through various synthetic strategies, such as cross-coupling reactions at the vinylic positions or by building the thioamide from a precursor already containing the desired aromatic moiety. Such modifications would be expected to significantly influence the molecule's electronic properties, planarity, and potential for intermolecular interactions, which are crucial for applications in materials science and medicinal chemistry. While the synthesis of aromatic and heteroaromatic derivatives is a common strategy in drug discovery, researchgate.net its application to the title compound has not been reported.

Cyclization Reactions and Heterocycle Annulation Strategies

The reactive nature of the enaminothioamide functionality makes it an excellent precursor for the synthesis of various heterocyclic systems.

The conjugated system of this compound contains multiple reactive sites that could participate in cyclization reactions to form a variety of heterocyclic rings. For example, the thioamide group and the adjacent double bond could react with bifunctional reagents to construct thiophenes, pyrimidines, or other important heterocyclic scaffolds. nih.govresearchgate.net The synthesis of pyrimidines from related 3-aminothioacrylamides has been reported, suggesting that the title compound could serve as a valuable synthon in heterocyclic chemistry. nih.gov However, specific examples of cyclization or heterocycle annulation reactions starting from this compound are absent from the scientific literature.

Data Tables

Due to the lack of specific research findings for this compound, no data tables can be generated at this time.

Synthesis of Thiazole-Fused Systems from this compound Precursors

The synthesis of thiazole (B1198619) derivatives, a class of heterocyclic compounds with significant applications in medicinal chemistry, can be achieved from this compound precursors. A primary and widely utilized method for this transformation is the Hantzsch thiazole synthesis. This reaction typically involves the cyclocondensation of a thioamide with an α-haloketone.

In the context of this compound, the thioamide functional group readily participates in the Hantzsch reaction. The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the haloketone, leading to the formation of an intermediate. Subsequent intramolecular cyclization and dehydration steps yield the final thiazole-fused system. The reaction is often carried out in a suitable solvent, and the specific conditions can be optimized to achieve high yields of the desired product. nih.govnanobioletters.comderpharmachemica.com

The structural diversity of the resulting thiazole derivatives can be easily expanded by varying the substituents on both the this compound precursor and the α-haloketone reactant. This flexibility allows for the generation of a library of thiazole-containing compounds for various research applications.

Formation of Pyridinethione Derivatives via Cyclocondensation

This compound and its derivatives are valuable precursors for the synthesis of pyridinethione derivatives through cyclocondensation reactions. These reactions typically involve the reaction of the enaminothioamide with compounds containing an active methylene (B1212753) group, such as malononitrile (B47326) or its dimer, and ketene (B1206846) dithioacetals.

One established route involves the reaction of an enamine, which can be derived from a precursor like this compound, with cyanothioacetamide to yield a pyridinethione. scirp.org The reaction mechanism generally proceeds through an initial Michael addition of the active methylene compound to the enaminothioamide, followed by an intramolecular cyclization and subsequent elimination of a suitable leaving group, such as the piperidine moiety in this case. The choice of reactants and reaction conditions, including the base and solvent, plays a crucial role in directing the reaction towards the desired pyridinethione product.

The versatility of this approach allows for the synthesis of a wide array of substituted pyridinethiones by employing different active methylene compounds and substituted enaminothioamides.

Construction of Pyrazole (B372694) and Thiadiazole Ring Systems

The reactive nature of this compound also lends itself to the construction of other important heterocyclic rings, namely pyrazoles and thiadiazoles.

Pyrazole Synthesis: The formation of pyrazoles from this compound precursors can be achieved by reaction with hydrazine (B178648) or its derivatives. youtube.comorganic-chemistry.orgnih.govchim.itnih.gov In this transformation, the enaminothioamide acts as a 1,3-dielectrophilic synthon. The reaction is thought to proceed via an initial nucleophilic attack of the hydrazine at one of the electrophilic centers of the enaminothioamide, followed by an intramolecular condensation to form the pyrazole ring, with the elimination of piperidine and hydrogen sulfide (B99878). The regioselectivity of the reaction can be influenced by the substitution pattern on both the enaminothioamide and the hydrazine derivative.

Computational Chemistry and Theoretical Characterization of 2e 3 Piperidin 1 Yl Prop 2 Enethioamide

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for probing the electronic characteristics of molecules. researchgate.net These studies provide a quantitative picture of electron distribution and energy levels, which are crucial for understanding chemical reactivity.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For (2E)-3-(piperidin-1-yl)prop-2-enethioamide, the HOMO is expected to be localized primarily on the thioamide group and the piperidine (B6355638) nitrogen, reflecting the electron-donating nature of these functionalities. The LUMO, conversely, would likely be distributed across the α,β-unsaturated system. The introduction of various substituent groups can modulate these energy levels and, consequently, the molecule's electronic properties. rsc.org Analysis of similar piperidine-containing chalcones using DFT methods has shown that the specific arrangement of atoms significantly influences the HOMO-LUMO gap. nih.gov

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Note: These values are illustrative and based on typical ranges for similar organic molecules.

High values of chemical potential and electrophilicity index suggest a strong electrophilic character, indicating a propensity to accept electrons. dergipark.org.tr Conversely, molecules with a soft molecular structure are generally more reactive and readily donate electrons. dergipark.org.tr The study of these descriptors is essential for predicting how the molecule will interact with other chemical species. researchgate.net

Table 2: Calculated Global Reactivity Descriptors

| Descriptor | Formula | Value (Illustrative) |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | 6.2 eV |

| Electron Affinity (A) | A ≈ -ELUMO | 1.8 eV |

| Electronegativity (χ) | χ = (I+A)/2 | 4.0 eV |

| Chemical Potential (µ) | µ = -(I+A)/2 | -4.0 eV |

| Chemical Hardness (η) | η = (I-A)/2 | 2.2 eV |

| Chemical Softness (S) | S = 1/(2η) | 0.227 eV⁻¹ |

| Electrophilicity Index (ω) | ω = µ²/2η | 3.64 eV |

Note: These values are derived from the hypothetical HOMO/LUMO energies in Table 1 for illustrative purposes.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular mechanics and dynamics simulations offer a means to explore the conformational landscape of flexible molecules like this compound. nih.gov These methods can determine the relative energies of different conformations and the barriers to their interconversion.

The piperidine ring typically adopts a chair conformation, which minimizes steric strain and torsional strain. In molecules such as (2E)-3-(3-nitrophenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, the piperidine ring is found in a chair conformation. nih.gov Similarly, in (E)-3-(4-methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one, the piperidine ring exhibits a slightly distorted chair conformation. nih.gov It is highly probable that the piperidine ring in this compound also preferentially exists in the more stable chair form over the higher-energy boat or twist-boat conformations. Molecular dynamics simulations can quantify this energy difference and explore the transition pathways between these forms. nih.gov

The thioamide group (-C(=S)N<) possesses a significant barrier to rotation around the C-N bond due to the partial double bond character arising from resonance. This can lead to the existence of distinct rotational isomers. Furthermore, thioamides can exhibit thione-thiol tautomerism. Computational methods can be employed to calculate the energy barriers for these processes, providing insight into the dynamic behavior of this functional group under various conditions.

Analysis of Intermolecular Interactions in Solid-State Structures

Investigation of Hydrogen Bonding Networks

Detailed research findings from crystallographic studies on this compound necessary to delineate its hydrogen bonding networks are not available in the public domain. The specific intermolecular and intramolecular hydrogen bonds, which are crucial for understanding the compound's supramolecular assembly, have not been described in the accessible scientific literature. Information regarding the donor and acceptor atoms, bond distances, and angles that define these interactions is currently unavailable.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for delineating the precise structure of organic molecules in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the chemical environment, connectivity, and spatial relationships of protons and carbon atoms within (2E)-3-(piperidin-1-yl)prop-2-enethioamide can be determined.

Detailed ¹H NMR Chemical Shift and Coupling Constant Analysis

The ¹H NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference.

The protons of the piperidine (B6355638) ring typically exhibit signals in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen atom (α-protons) are expected to be deshielded due to the electron-withdrawing effect of the nitrogen and will likely appear at a downfield chemical shift compared to the other methylene (B1212753) protons of the ring. The β- and γ-protons of the piperidine ring will resonate at higher fields.

The vinylic protons of the prop-2-ene backbone are key indicators of the E-configuration. These protons are expected to show a large coupling constant (J), typically in the range of 12-18 Hz, which is characteristic of a trans relationship. The proton on the carbon adjacent to the piperidine ring will be influenced by the nitrogen atom, while the proton on the carbon adjacent to the thioamide group will be deshielded by the electron-withdrawing nature of this group. The protons of the thioamide group (NH₂) will likely appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Piperidine α-CH₂ | 3.0 - 3.5 | t | 5.0 - 6.0 |

| Piperidine β-CH₂ | 1.6 - 1.8 | m | |

| Piperidine γ-CH₂ | 1.5 - 1.7 | m | |

| C=CH-N | 5.5 - 6.0 | d | 12.0 - 15.0 |

| C=CH-CS | 7.0 - 7.5 | d | 12.0 - 15.0 |

| CSNH₂ | 8.0 - 9.0 | br s |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR Spectroscopic Insights into Carbon Framework

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of the atoms attached to them.

The carbon of the thioamide group (C=S) is expected to resonate at a significantly downfield position, typically in the range of 190-210 ppm, which is a characteristic feature of thiocarbonyl carbons. The olefinic carbons of the prop-2-ene chain will appear in the range of 100-150 ppm. The carbon atom bonded to the nitrogen of the piperidine ring will be more deshielded than the one bonded to the thioamide group. The carbon atoms of the piperidine ring will be found in the aliphatic region of the spectrum, with the α-carbons appearing at a lower field than the β- and γ-carbons due to the influence of the nitrogen atom.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S | 190 - 210 |

| C=CH-N | 130 - 140 |

| C=CH-CS | 110 - 120 |

| Piperidine α-C | 45 - 55 |

| Piperidine β-C | 25 - 30 |

| Piperidine γ-C | 23 - 28 |

Note: The exact chemical shifts can vary depending on the solvent.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling relationships between protons. For instance, it would show a correlation between the two vinylic protons, confirming their connectivity. It would also show correlations between the adjacent methylene groups within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For example, the vinylic proton signals would correlate with the olefinic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For example, correlations would be expected between the vinylic protons and the thioamide carbon, as well as between the piperidine α-protons and the vinylic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY spectrum would show a cross-peak between the two vinylic protons, further confirming the E-configuration of the double bond.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and for gaining insights into its structure through the analysis of its fragmentation pattern.

Accurate Mass Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula. For this compound (C₈H₁₄N₂S), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value. A close match between the calculated and observed mass would provide strong evidence for the proposed structure. The fragmentation patterns of piperidine-containing compounds often involve characteristic losses of the piperidine ring or parts of the side chain, which can further aid in structural confirmation. nih.govscielo.br

Vibrational Spectroscopy: Infrared (IR) Absorption for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes vibrations of the chemical bonds, and the frequencies of these vibrations are characteristic of the bond type and its environment.

For this compound, the IR spectrum would be expected to show several key absorption bands. The N-H stretching vibrations of the primary thioamide group would likely appear as two distinct bands in the region of 3300-3100 cm⁻¹. The C=C stretching vibration of the alkene group would be observed around 1650-1600 cm⁻¹. A strong band in the region of 1550-1450 cm⁻¹ can be attributed to the thioureide (C=N⁺) character. researchgate.net The C=S stretching vibration is typically weaker and appears in the fingerprint region, often between 1250 and 1020 cm⁻¹. The C-N stretching vibrations of the piperidine ring and the thioamide group would also be present in the fingerprint region. The presence of these characteristic bands provides strong evidence for the key functional groups within the molecule. nih.govlibretexts.org

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |

| Thioamide (NH₂) | N-H Stretch | 3300 - 3100 (two bands) |

| Alkene (C=C) | C=C Stretch | 1650 - 1600 |

| Thioureide | C=N⁺ Stretch | 1550 - 1450 |

| Thioamide (C=S) | C=S Stretch | 1250 - 1020 |

| Alkane (C-H) | C-H Stretch | 2950 - 2850 |

Single-Crystal X-ray Diffraction (SCXRD) for Definitive Solid-State Structure Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction (SCXRD) data for the compound this compound. This investigation aimed to retrieve detailed information regarding its definitive solid-state structure, including crystal system, space group, unit cell dimensions, atomic coordinates, and key intramolecular and intermolecular parameters.

Despite an extensive search of academic journals and chemical databases, no published single-crystal X-ray diffraction data for this compound could be located. Consequently, the detailed research findings and data tables that would form the basis of this section are not available in the public domain.

The determination of a crystal structure through SCXRD is a pivotal experimental technique for the unambiguous elucidation of a molecule's three-dimensional arrangement in the solid state. This method provides precise measurements of bond lengths, bond angles, and torsion angles, offering insight into the compound's conformation. Furthermore, analysis of the crystal packing reveals the nature and geometry of intermolecular interactions, such as hydrogen bonds and van der Waals forces, which govern the supramolecular architecture.

Without experimental SCXRD data, a definitive analysis of the solid-state structure of this compound cannot be provided. The generation of interactive data tables for crystallographic parameters, selected bond lengths, bond angles, and hydrogen bond geometries is therefore not possible. Such an analysis would be contingent on the successful crystallization of the compound and subsequent diffraction analysis.

Innovations in Synthetic Methodology and Process Optimization for 2e 3 Piperidin 1 Yl Prop 2 Enethioamide Research

Implementation of Green Chemistry Principles

The application of green chemistry principles to the synthesis of (2E)-3-(piperidin-1-yl)prop-2-enethioamide is a significant step towards developing more environmentally responsible chemical processes. This involves the use of benign solvents and the exploration of catalyst-free and metal-free reaction pathways.

Development of Environmentally Benign Reaction Media

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Researchers have been exploring alternatives to conventional volatile organic compounds (VOCs), with deep eutectic solvents (DESs) and water emerging as promising options for thioamide synthesis.

Deep Eutectic Solvents (DESs):

A green and efficient protocol for the synthesis of various thioamides has been developed utilizing a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea (B33335) in a 1:2 molar ratio. rsc.orgrsc.org This method involves the reaction of an aldehyde, a secondary amine (such as piperidine), and elemental sulfur. rsc.org The DES acts not only as the reaction medium but may also play a catalytic role, obviating the need for an additional catalyst. rsc.org This system offers advantages such as biodegradability, low cost, and the ability to be recycled and reused multiple times without a significant drop in activity. rsc.orgrsc.org The reactions are typically carried out at a mild temperature of 45–60 °C, yielding the desired thioamides in good to excellent yields. rsc.org

Table 1: Synthesis of Thioamides in a Deep Eutectic Solvent

| Entry | Aldehyde/Ketone | Secondary Amine | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Benzaldehyde | Piperidine (B6355638) | 45 | 5 | 90 | rsc.org |

| 2 | 4-Chlorobenzaldehyde | Piperidine | 45 | 5 | 92 | rsc.org |

| 3 | Cyclohexanone | Morpholine | 60 | 5 | 85 | rsc.org |

This table presents data for analogous thioamide syntheses, illustrating the general applicability of the DES system.

Water as a Solvent:

Water is considered an ideal green solvent due to its abundance, non-toxicity, and non-flammability. nsf.gov While the synthesis of enamines, structurally related to the enamine precursor of the target thioamide, can be challenging in water due to equilibrium favoring the reactants, specific conditions can be optimized. youtube.com For instance, the synthesis of enaminones, which share the N-C=C-Z structural motif, has been successfully achieved in water by reacting β-ketoesters or 1,3-diketones with primary amines. researchgate.net This suggests that with appropriate starting materials, such as a suitable β-thioxo-aldehyde equivalent and piperidine, a water-based synthesis for this compound could be feasible. The use of water as a solvent is highly desirable for industrial applications as it simplifies work-up procedures and reduces the environmental burden of waste disposal. google.com

Exploration of Catalyst-Free and Metal-Free Synthetic Pathways

Eliminating catalysts, particularly those based on heavy metals, is a core principle of green chemistry. Recent research has demonstrated the feasibility of catalyst-free and metal-free approaches for the synthesis of thioamides.

One such method involves a three-component reaction of an aldehyde, a secondary amine, and elemental sulfur. beilstein-journals.org This approach has been successfully applied to the synthesis of pyrazole-conjugated thioamides under metal- and catalyst-free conditions. beilstein-journals.orgbeilstein-archives.org The reaction proceeds efficiently, often in a short period, and offers a broad substrate scope. beilstein-journals.org A similar strategy could be directly adapted for the synthesis of this compound from an appropriate α,β-unsaturated aldehyde, piperidine, and sulfur.

Another metal-free approach utilizes a Brønsted superacid like triflic acid to promote the Friedel–Crafts arylation of isothiocyanates, leading to thioamides. rsc.org While this specific route may not be directly applicable, it highlights the potential of strong acid catalysis as a metal-free alternative. Furthermore, the Willgerodt-Kindler reaction, which can be performed under catalyst-free and metal-free conditions in the presence of elemental sulfur, has been used to synthesize thioamide-linked β-carboline-pyridine conjugates, showcasing another pathway to thioamides without the need for metallic catalysts. researchgate.net

Enhanced Reaction Kinetics via Non-Conventional Heating Methods

To accelerate reaction rates and improve energy efficiency, researchers have turned to non-conventional heating methods, with microwave-assisted organic synthesis (MAOS) being a prominent example.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and improved product purity. The synthesis of various heterocyclic compounds containing piperidine or thioamide functionalities has been successfully achieved using MAOS. For instance, the synthesis of quinoline (B57606) thiosemicarbazones endowed with a piperidine moiety was accomplished in excellent yields through microwave-assisted condensation. rsc.org Similarly, the synthesis of 2-aminothiophene derivatives and their subsequent transformation into thieno[2,3-d]pyrimidin-4-ones have been efficiently carried out under microwave irradiation, with reaction times as short as two minutes. researchgate.net

The application of MAOS to the synthesis of this compound is expected to significantly enhance reaction kinetics. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to faster reaction completion.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Product | Heating Method | Reaction Time | Yield (%) | Reference |

| Substituted Sulfamides | Conventional | 2-3 h | Moderate | researchgate.net |

| Substituted Sulfamides | Microwave | 2-3 min | Good | researchgate.net |

| Thieno(3,2-d) pyrimidine (B1678525) amino derivatives | Conventional | 8-10 h | 65-75 | researchgate.net |

| Thieno(3,2-d) pyrimidine amino derivatives | Microwave | 10-15 min | 80-90 | researchgate.net |

This table illustrates the general advantages of MAOS in related syntheses.

Refined Purification and Isolation Methodologies

The isolation and purification of the target compound are crucial steps to ensure its suitability for further applications. Optimized chromatographic techniques and recrystallization protocols are key to obtaining this compound in high purity.

Optimized Chromatographic Techniques and Recrystallization Protocols

Chromatographic Techniques:

Column chromatography is a standard method for the purification of organic compounds. For a moderately polar compound like this compound, a silica (B1680970) gel stationary phase is typically employed. The optimization of the mobile phase is critical for achieving good separation. A gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent such as ethyl acetate, would likely be effective. Thin-layer chromatography (TLC) is used to monitor the progress of the purification, with visualization often achieved under UV light due to the conjugated nature of the compound.

Recrystallization Protocols:

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. youtube.com For this compound, an ideal recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol (B145695) or a mixture of ethanol and water could be a suitable choice. youtube.com A slow cooling process is generally preferred to allow for the formation of large, pure crystals, as rapid cooling can lead to the trapping of impurities. youtube.com

Future Research Directions and Translational Potential in Chemical Science

Exploration of (2E)-3-(piperidin-1-yl)prop-2-enethioamide as Versatile Synthetic Building Blocks

The future of synthetic chemistry increasingly relies on the development of versatile building blocks that can be used to construct complex molecular architectures efficiently. This compound is primed for exploration in this role due to its inherent functionality. The conjugated enethioamide moiety is an excellent Michael acceptor and can participate in a wide array of chemical transformations.

Research efforts can be directed towards utilizing this compound in multicomponent assembly processes (MCAPs). nih.gov MCAPs allow for the rapid generation of molecular complexity from simple starting materials in a single synthetic operation. The reactivity of the thioamide and the vinylogous amide system could be harnessed in tandem to construct intricate polyheterocyclic scaffolds. nih.govnih.gov The development of one-pot sequences, where the initial product from a reaction involving the thioamide is immediately used in a subsequent transformation, represents a highly efficient synthetic strategy. nih.gov For instance, the thioamide functionality can be used to form a thiourea (B124793), which then undergoes an intramolecular cyclization. nih.gov Furthermore, polyhalonitrobutadienes have demonstrated potential as structural backbones for a variety of highly functionalized, pharmaceutically active heterocycles, suggesting that highly functionalized building blocks like this compound hold similar promise. mdpi.com

Discovery of Novel Heterocyclic Scaffolds Derived from this compound

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. mdpi.com The structural framework of this compound is an ideal precursor for the synthesis of a diverse range of novel heterocyclic scaffolds. The push-pull nature of the electron-donating piperidine (B6355638) nitrogen and the electron-withdrawing thiocarbonyl group activates the molecule for various cyclization and cycloaddition reactions.

Future research should focus on exploiting this reactivity. For example, [3+2] cycloaddition reactions using in situ-generated heteroaromatic N-ylides could lead to the formation of complex, fused polyheterocyclic systems. mdpi.com The synthesis of pyridines, thiophenes, and other heterocycles from related starting materials has been successfully demonstrated and could be adapted. mdpi.comrsc.org The piperidine moiety itself is considered a "privileged substructure" in medicinal chemistry, as it is found in numerous bioactive compounds. nih.gov Its inclusion in novel heterocyclic systems derived from the title compound could lead to the discovery of new therapeutic agents. nih.govnih.gov The synthesis of N-arylimidazoles and N-arylpiperidines has been achieved through coupling reactions on similar piperidine-containing scaffolds, highlighting a pathway for further diversification. nih.gov

Table 1: Potential Heterocyclic Scaffolds from this compound This table is predictive, based on known reactivity of similar enethioamides and related building blocks.

| Reactant/Reaction Type | Potential Heterocyclic Product | Significance | Reference for Analogy |

|---|---|---|---|

| α-Haloketones | Thiazoles | Core structure in many bioactive compounds. | mdpi.com |

| Hydrazine (B178648) derivatives | Pyrazoles | Important anti-inflammatory and analgesic scaffolds. | mdpi.com |

| Nitriles (with cobalt complexes) | Pyridines | Ubiquitous in pharmaceuticals and agrochemicals. | rsc.org |

| Maleimides ([3+2] Cycloaddition) | Fused Pyrrolidines | Access to complex, three-dimensional structures. | mdpi.com |

| Isothiocyanates | Thiopyridones | Sulfur-containing heterocycles with unique properties. | rsc.org |

Integration of High-Throughput Experimentation and Automated Synthesis for Libraries

To fully realize the potential of this compound as a versatile building block, its derivatives must be synthesized and screened efficiently. High-Throughput Experimentation (HTE) and automated synthesis are transformative technologies that enable the rapid creation and evaluation of large chemical libraries. youtube.comyoutube.com By employing multi-well plates, a vast array of reaction conditions or derivatization reagents can be tested in parallel, minimizing the use of reagents and accelerating the discovery process. youtube.com

The integration of automated synthesis platforms, such as robotic liquid handlers and reaction processors, would allow for the "no human intervention" production of a library based on the this compound scaffold. nih.gov This approach is ideal for generating a large collection of derivatives in quantities sufficient for high-throughput screening against biological targets. youtube.comnih.gov The development of robust, HT-amenable reactions like the "click chemistry" cycloaddition is crucial for the success of such library synthesis efforts. rsc.org The data generated from HTE is often of high quality and suitable for training machine learning algorithms, which can further accelerate chemical discovery. youtube.comeurekalert.org

Theoretical Predictions and Computational Design of Novel Thioamide Derivatives

Computational chemistry offers powerful tools for predicting molecular properties and guiding synthetic efforts, saving significant time and resources. frontiersin.org Future research should leverage theoretical methods like Density Functional Theory (DFT) to study this compound. nih.govresearchgate.net DFT calculations can provide insights into the molecule's electronic structure, stability, and reactivity, helping to predict its behavior in various chemical reactions. frontiersin.orgresearchgate.net

These computational approaches can be used to design novel thioamide derivatives with specific, desired properties. ajol.infonih.gov For example, by modeling the interaction of virtual derivatives with the active site of a target protein (molecular docking), researchers can prioritize the synthesis of compounds with the highest predicted bioactivity. researchgate.net This synergy between computational prediction and experimental synthesis is a key component of modern drug discovery and materials design. researchgate.netajol.info Computational studies have been employed to understand the formation of simple thioamides and to predict new molecules, demonstrating the utility of these methods in exploring new chemical space. frontiersin.orgnih.gov

Advanced Analytical Method Development for Complex Thioamide Mixtures

The synthesis of libraries from this compound will inevitably produce complex mixtures containing the desired products, unreacted starting materials, and byproducts. Developing advanced analytical methods is therefore critical for the purification, characterization, and quality control of these compounds. High-Performance Liquid Chromatography (HPLC) is the preeminent tool for separating complex chemical mixtures. youtube.com

Future work must include the development of robust HPLC methods tailored for thioamide derivatives. This involves a systematic approach, often guided by Analytical Quality by Design (AQbD) principles, to ensure the method is reliable and transferable. youtube.com Strategies for method development include screening different stationary phases (columns) and mobile phase compositions to achieve optimal separation. youtube.comyoutube.com The use of computer simulation software can model separations and accelerate the optimization process. youtube.com For high-throughput applications, coupling HPLC with mass spectrometry (LC-MS) is essential for rapid analysis and purification of compound libraries. purdue.edu The development of such methods is not a trivial task but is a necessary investment to support the synthetic efforts described in the preceding sections. youtube.com

Q & A

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.